(2-Ciclopropiltiazol-4-il)metanol

Descripción general

Descripción

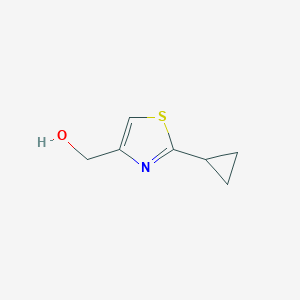

(2-Cyclopropylthiazol-4-yl)methanol is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are commonly found in various natural and synthetic compounds .

Aplicaciones Científicas De Investigación

(2-Cyclopropylthiazol-4-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

Target of Action

(2-Cyclopropylthiazol-4-yl)methanol is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways related to their biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment .

Análisis Bioquímico

Biochemical Properties

(2-Cyclopropylthiazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including (2-Cyclopropylthiazol-4-yl)methanol, have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes and disrupting cell wall synthesis . Additionally, this compound may interact with proteins involved in oxidative stress response, thereby exhibiting antioxidant properties . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to inhibition or modulation of their activity.

Cellular Effects

(2-Cyclopropylthiazol-4-yl)methanol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of signaling pathways such as MAPK/ERK and JAK/STAT, which are crucial for cell proliferation, differentiation, and survival. Furthermore, (2-Cyclopropylthiazol-4-yl)methanol may alter gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response. These effects can result in altered cellular metabolism, including changes in energy production, lipid metabolism, and redox balance.

Molecular Mechanism

The molecular mechanism of action of (2-Cyclopropylthiazol-4-yl)methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, (2-Cyclopropylthiazol-4-yl)methanol may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting cytotoxic effects on rapidly dividing cells. Additionally, it can modulate the activity of signaling molecules, such as kinases and phosphatases, by binding to their active sites or allosteric sites . These interactions can result in changes in downstream signaling pathways, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Cyclopropylthiazol-4-yl)methanol can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that (2-Cyclopropylthiazol-4-yl)methanol is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation . These temporal effects are crucial for understanding the potential therapeutic and toxicological implications of (2-Cyclopropylthiazol-4-yl)methanol.

Dosage Effects in Animal Models

The effects of (2-Cyclopropylthiazol-4-yl)methanol vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exhibit beneficial effects, such as anti-inflammatory and analgesic properties . High doses may lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for (2-Cyclopropylthiazol-4-yl)methanol, and careful dosage optimization is necessary to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

(2-Cyclopropylthiazol-4-yl)methanol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall effects of the compound. Additionally, (2-Cyclopropylthiazol-4-yl)methanol can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, it may inhibit or activate enzymes involved in glycolysis, the tricarboxylic acid cycle, or lipid metabolism, thereby affecting energy production and cellular homeostasis.

Transport and Distribution

The transport and distribution of (2-Cyclopropylthiazol-4-yl)methanol within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its physicochemical properties and interactions with cellular components . The distribution of (2-Cyclopropylthiazol-4-yl)methanol within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of (2-Cyclopropylthiazol-4-yl)methanol can affect its activity and function. This compound may be targeted to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects . The subcellular localization of (2-Cyclopropylthiazol-4-yl)methanol can also be influenced by factors such as cellular stress, signaling pathways, and protein-protein interactions . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylthiazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for alcohols, including (2-Cyclopropylthiazol-4-yl)methanol, often involve the hydration of alkenes or the reduction of carbonyl compounds. These processes are carried out under high pressure and temperature with suitable catalysts to achieve high yields .

Análisis De Reacciones Químicas

Types of Reactions

(2-Cyclopropylthiazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (2-Cyclopropylthiazol-4-yl)carboxylic acid, while reduction can produce (2-Cyclopropylthiazol-4-yl)methane .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other thiazole derivatives such as thiazole, isothiazole, and various substituted thiazoles .

Uniqueness

(2-Cyclopropylthiazol-4-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

(2-Cyclopropylthiazol-4-yl)methanol is a thiazole derivative that exhibits a wide range of biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article will explore the biological activity of (2-Cyclopropylthiazol-4-yl)methanol, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.

The biological activity of (2-Cyclopropylthiazol-4-yl)methanol can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those responsible for DNA replication and repair. This inhibition can lead to cytotoxic effects on rapidly dividing cells, making it a candidate for anticancer therapies.

- Signaling Pathways Modulation : It has been shown to affect key signaling pathways like MAPK/ERK and JAK/STAT, which are vital for cell proliferation and survival. By modulating these pathways, (2-Cyclopropylthiazol-4-yl)methanol can influence gene expression and cellular metabolism .

Biological Activities

The compound demonstrates several biological activities:

- Antimicrobial Activity : It exhibits significant antibacterial effects against gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential applications in treating bacterial infections .

- Antifungal Properties : Research indicates that (2-Cyclopropylthiazol-4-yl)methanol has antifungal activity, particularly against phytopathogenic fungi. This could be beneficial in agricultural applications.

- Anti-inflammatory Effects : Studies have shown that the compound possesses anti-inflammatory properties, which could be useful in treating inflammatory diseases.

Biochemical Pathways

(2-Cyclopropylthiazol-4-yl)methanol is involved in several metabolic pathways:

| Pathway | Description |

|---|---|

| Cytochrome P450 Metabolism | The compound can be metabolized by cytochrome P450 enzymes, leading to various metabolites that may have distinct biological activities. |

| Cell Signaling | It influences cellular signaling pathways that regulate proliferation and apoptosis, potentially altering the course of diseases like cancer. |

Case Studies

Several studies have investigated the biological activity of (2-Cyclopropylthiazol-4-yl)methanol:

- Antimicrobial Efficacy : A study evaluated its antimicrobial properties against various bacterial strains and found it particularly effective against Staphylococcus aureus and other gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that (2-Cyclopropylthiazol-4-yl)methanol induces apoptosis in cancer cell lines by activating caspase pathways. This suggests its potential as a chemotherapeutic agent.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers and improved clinical outcomes, supporting its use in treating inflammatory conditions.

Pharmacokinetics

The pharmacokinetics of (2-Cyclopropylthiazol-4-yl)methanol indicate:

- Solubility : It is slightly soluble in water but soluble in organic solvents like alcohol and ether, which may affect its bioavailability and therapeutic efficacy.

- Stability : The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or heat over extended periods.

Propiedades

IUPAC Name |

(2-cyclopropyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWKFTDGZIIVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602207 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135207-09-9 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.